molecular formula C8H4CaO4 B099980 Calcium terephthalate CAS No. 16130-76-0

Calcium terephthalate

Cat. No. B099980
CAS RN: 16130-76-0
M. Wt: 204.19 g/mol
InChI Key: AAEHPKIXIIACPQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium terephthalate is a chemical compound with the molecular formula C8H4CaO4 . It is also known by other names such as 1,4-Benzenedicarboxylic acid, calcium salt (1:1), and Téréphtalate de calcium .


Synthesis Analysis

The large-scale synthesis of calcium terephthalate (CaTP) and upcycling of poly (ethylene terephthalate) (PET) are performed simultaneously by reactive processing . In the one-pot synthesis, a spindle-like calcium trihydrate CaTP-80 with good crystallinity is derived and separated from PET waste by calcium hydroxide and water .


Molecular Structure Analysis

The molecular structure of Calcium Terephthalate is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

Two-dimensional calcium terephthalate flakes with a thickness of 100–300 nm have been synthesized via adjusting the water: ethanol volume ratio in the solvothermal method . As anodes for sodium-ion batteries, 2D sheet electrodes possess fast kinetics and thus display superior cycling capacity and high-rate capability .


Physical And Chemical Properties Analysis

Calcium terephthalate has an average mass of 204.193 Da and a Monoisotopic mass of 203.973557 Da . When incorporated at different weight contents in recycled Poly (ethylene terephthalate) (rPET) by melt processing, it shows tangible changes in tensile strength and thermal stability .

Scientific Research Applications

1. Environmental Toxicology and Risk Assessment

Calcium terephthalate, a component of polyethylene terephthalate (PET), has been extensively studied in environmental toxicology. Ball, McLellan, and Bhat (2012) explored the oral risk assessment of terephthalic acid (TPA) and its esters, including calcium terephthalate. They identified that the mode of action involves urinary acidosis and hypercalciuria, leading to the crystallization of calcium terephthalate in bladder calculi, which can lead to tumors in rats at high doses. This research is crucial for understanding the environmental and health impacts of materials containing calcium terephthalate (Ball, McLellan, & Bhat, 2012).

2. Adsorption and Environmental Remediation

In environmental remediation, calcium terephthalate has shown potential in adsorbing harmful substances. Zolgharnein and Farahani (2022) demonstrated the use of calcium terephthalate metal–organic framework (MOF) synthesized from recycled PET waste for the removal of copper(II) from aqueous solutions. This study highlights the role of calcium terephthalate in addressing heavy metal pollution (Zolgharnein & Farahani, 2022).

3. Applications in Energy Storage

Calcium terephthalate has been identified as a promising material for energy storage applications. Xiao et al. (2021) synthesized calcium terephthalate for use in sodium-ion batteries, showcasing its potential as an efficient anode material due to its suitable voltage plateau and high capacity retention (Xiao et al., 2021). Similarly, He et al. (2022) developed two-dimensional calcium terephthalate as an anode for sodium-ion batteries, demonstrating its superior cycling capacity and high-rate capability (He et al., 2022).

4. Recycling and Sustainable Synthesis

Research has also focused on the sustainable synthesis and recycling of calcium terephthalate. Crickmore et al. (2021) reported the use of benign and green precursors, including waste chicken eggshells and PET from recycled plastic bottles, for the synthesis of calcium-based MOFs, emphasizing sustainable practices in material synthesis (Crickmore et al., 2021).

Future Directions

Calcium terephthalate has shown promise as a low-cost, high-performance anode for sodium-ion batteries . The large-scale synthesis of calcium terephthalate and upcycling of poly (ethylene terephthalate) (PET) are areas of ongoing research . The study complements the purification, characterization, and quantification of PET-derived CaTP powder, which exhibits a model for effective and sustainable upcycling of PET waste .

properties

IUPAC Name

calcium;terephthalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.Ca/c9-7(10)5-1-2-6(4-3-5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEHPKIXIIACPQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4CaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101340682
Record name Calcium terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101340682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium terephthalate

CAS RN

13170-48-4, 16130-76-0
Record name 1,4-Benzenedicarboxylic acid, calcium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013170484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium terephthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016130760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedicarboxylic acid, calcium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101340682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium terephthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM TEREPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N2LWP8E0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Separately, 3.0 l of an aqueous 10% (v/v) calcium chloride solution was placed into a 20 l reactor equipped with a stirrer and 11.3 l of an aqueous 5% (w/v) sodium terephthalate solution was added with stirring. The precipitated calcium terephthalate trihydrate was collected by solid-liquid separation and heated for 2 hours at 200° C. to convert into the anhydrous salt. The resulting particles were plates of 2 to 4μ in thickness and 10 to 30μ in maximum diameter. A portion of the calcium terephthalate was ground on a ball mill for 1 hour, dispersed in ethylene glycol to form a 10% (w/v) slurry and classified through a centrifugal classifier of Kokusan type to obtain bulk anhydrous calcium terephthalate having an average diameter of 2.0μ.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 5% by weight aqueous solution of sodium terephthalate was added to a 10% by weight aqueous solution of calcium chloride to form a white precipitate of calcium terephthalate. The calcium terephthalate precipitate was separated, washed with water and then heated at 200° C. to form an anhydrous salt. The anhydrous calcium terephthalate was pulverized in a ball mill and dispersed in ethylene glycol to form a slurry. Subsequent classification gave a glycol slurry of calcium terephthalate having a predetermined particle diameter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In a 20-l container equipped with an agitator was placed 3.0 l of an aqueous solution of 10 wt/vol% of calcium chloride. With stirring 11.3 l of another aqueous solution of 5 wt/vol% of sodium terephthalate was added thereto. Simultaneously with the addition, the solution became milky turbid, which indicated the formation of calcium terephthalate. The agitation was continued for 30 minutes. Next, solid/liquid separation was carried out to obtain calcium terephthalate trihydride, which was then heated at 200° C for 2 hours until anhydride. The resulting particles were plate particles with a thickness of 2 to 4 microns and a maximum diameter of 10 to 30 microns. A portion sampled from the dried calcium terephthalate was introduced and milled for 1 hour in a ball mill and then diluted with ethylene glycol so as to obtain a slurry of 10 wt/vol% of calcium terephthalate in ethylene glycol. The resulting slurry was classified by means of a centrifugal separator, obtaining granular calcium terephthalate anhydride having an average particle diameter of 4.0 microns and a volume shape factor of 0.20.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
calcium terephthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium terephthalate
Reactant of Route 2
Calcium terephthalate
Reactant of Route 3
Calcium terephthalate
Reactant of Route 4
Calcium terephthalate
Reactant of Route 5
Calcium terephthalate
Reactant of Route 6
Calcium terephthalate

Citations

For This Compound
204
Citations
T Matsuzaki, Y Iitaka - Acta Crystallographica Section B: Structural …, 1972 - scripts.iucr.org
The crystals of calcium terephthalate trihydrate are monoclinic with the unit-cell dimensions, a= 7.11, b= 21.67, c= 6.59/~, fl= 92" 3. The space group is P2dc containing four structure …
Number of citations: 50 scripts.iucr.org
Y Li, H Yi, M Ge, D Yao - Macromolecular Materials and …, 2021 - Wiley Online Library
The large‐scale synthesis of calcium terephthalate (CaTP) and upcycling of poly(ethylene terephthalate) (PET) are performed simultaneously by reactive processing. In the one‐pot …
Number of citations: 5 onlinelibrary.wiley.com
F Dominici, F Sarasini, F Luzi, L Torre, D Puglia - polymers, 2020 - mdpi.com
… , after that insoluble calcium terephthalate precipitated forming a … At the end of the synthesis, calcium terephthalate trihydrate is … Finally, anhydrous calcium terephthalate (CATAS) was …
Number of citations: 17 www.mdpi.com
M Mazaj, G Mali, M Rangus, E Zunkovic… - The journal of …, 2013 - ACS Publications
Structural dynamics of Ca(BDC)(DMF)(H 2 O) with rhombic-shaped channels and 4 4 net topology upon heating and hydration were elucidated by using complementary methods of …
Number of citations: 69 pubs.acs.org
SD Farahani, J Zolgharnein - Journal of Solid State Chemistry, 2022 - Elsevier
In this research, recovered terephthalic acid from polyethylene terephthalate (PET) waste was employed as a precursor for the high yield solvothermal synthesis of a calcium-…
Number of citations: 4 www.sciencedirect.com
C Mou, L Wang, Q Deng, Z Huang, J Li - Ionics, 2015 - Springer
… We have reported a conjugated carbonyl organic calcium terephthalate (CaTPA)-based organic/inorganic composite as anode material for lithium-ion batteries. The bulk CaTPA …
Number of citations: 28 link.springer.com
J Zolgharnein… - Journal of …, 2023 - Wiley Online Library
In this research, a calcium‐terephthalate metal–organic framework ([Ca(BDC)(H 2 O) 3 ]) was synthesized by a new high yield solvothermal method as an efficient adsorbent. …
YY Li, DG Yao, MQ Ge - eXPRESS Polymer Letters, 2021 - search.ebscohost.com
… the resulting mixture was converted into calcium terephthalate by simple hydrolysis in water. … the effective transformation of molten PET into calcium terephthalate may be attributed to …
Number of citations: 4 search.ebscohost.com
GR van Niekerk, HW Langmi - Polyhedron, 2023 - Elsevier
Conventionally, the four-component calcium-terephthalate (Ca-BDC) metal–organic framework (MOF), Ca(BDC)(DMF)(H 2 O), has been synthesized from commercial calcium nitrate (…
Number of citations: 0 www.sciencedirect.com
R Xue, C Qiu, X Zhou, Y Cheng, Z Zhang… - Angewandte …, 2023 - Wiley Online Library
… the one-pot biocatalysis-based production of calcium terephthalate from waste PET. The … to be a cost-effective and eco-friendly method for upcycling PET into calcium terephthalate. …
Number of citations: 4 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.